molecular formula C17H17N3O2 B2559758 Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate CAS No. 306979-95-3

Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate

Cat. No.: B2559758
CAS No.: 306979-95-3
M. Wt: 295.342
InChI Key: QUJOKCNAWOGHIM-UHFFFAOYSA-N
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Description

Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate is a complex organic compound with the molecular formula C17H17N3O2. This compound is known for its unique structure, which includes a pyridine ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Functional Groups: The cyano and carboxylate groups are introduced through nitration and esterification reactions, respectively.

    Amination: The benzyl(methyl)amino group is introduced via a nucleophilic substitution reaction using benzylamine and methylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzylamine and methylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-5-cyano-2-methylpyridine-3-carboxylate: Similar structure but lacks the benzyl(methyl)amino group.

    Methyl 6-[benzyl(methyl)amino]-2-methylpyridine-3-carboxylate: Similar structure but lacks the cyano group.

Uniqueness

Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate is unique due to the presence of both the benzyl(methyl)amino and cyano groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-15(17(21)22-3)9-14(10-18)16(19-12)20(2)11-13-7-5-4-6-8-13/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJOKCNAWOGHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N(C)CC2=CC=CC=C2)C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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